molecular formula C20H21N3O6 B11490046 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490046
M. Wt: 399.4 g/mol
InChI Key: ZCWUDEIJDBHZOJ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule formation and leading to cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in its oxadiazole ring, which imparts stability and versatility in chemical reactions. Additionally, its ability to interact with tubulin makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O6/c1-25-14-7-5-6-13(10-14)18-22-20(29-23-18)19(24)21-11-12-8-15(26-2)17(28-4)16(9-12)27-3/h5-10H,11H2,1-4H3,(H,21,24)

InChI Key

ZCWUDEIJDBHZOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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